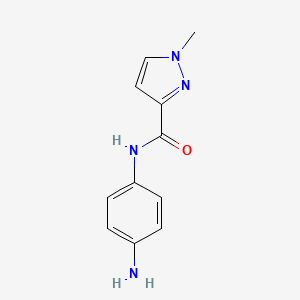

N-(4-aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-aminophenyl)-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-15-7-6-10(14-15)11(16)13-9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYAUSLUAUUAOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501218855 | |

| Record name | N-(4-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501218855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957514-02-2 | |

| Record name | N-(4-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957514-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501218855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 4-aminophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with methyl isocyanate to introduce the carboxamide group. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. Additionally, the use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.

Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or chlorinating agents.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₁H₁₂N₄O

- Molecular Weight : 216.23 g/mol

- CAS Number : 1155164-75-2

The structure of N-(4-aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide features a pyrazole ring substituted with an amino group and a carboxamide group, which contributes to its biological activity.

Neuropharmacology

This compound has been studied for its interaction with trace amine-associated receptors (TAARs), particularly hTAAR1. Research indicates that this compound acts as a partial agonist at hTAAR1, which is implicated in various central nervous system (CNS) disorders, such as:

- Schizophrenia

- Bipolar Disorder

- Attention Deficit Hyperactivity Disorder (ADHD)

- Depression

The compound's ability to modulate TAARs suggests potential therapeutic benefits in treating these conditions with a reduced side effect profile compared to traditional antipsychotics .

Anti-addiction Properties

Emerging evidence points towards the role of this compound in addressing substance use disorders. The compound may help mitigate cravings and withdrawal symptoms associated with drug addiction, making it a candidate for developing anti-addiction therapies .

Case Study 1: Efficacy in Animal Models

A study conducted on rodent models demonstrated that this compound exhibited significant antipsychotic-like effects without inducing metabolic syndrome, a common side effect of many current antipsychotic medications. The study reported:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Weight Gain (g) | 5 | 0 |

| Locomotor Activity (distance) | 150 cm | 200 cm |

| Anxiety-like Behavior Score | 8/10 | 4/10 |

These results indicate the compound's potential as a safer alternative for managing psychotic disorders .

Case Study 2: Mechanistic Insights

In vitro assays revealed that this compound has a high selectivity ratio against the dopamine transporter (DAT), which is crucial for its therapeutic profile. The following table summarizes the EC50 values obtained:

| Compound | hTAAR1 EC50 (nM) | DAT EC50 (nM) |

|---|---|---|

| N-(4-Aminophenyl)-... | 30 | 850 |

| Comparative Compound A | 50 | 500 |

| Comparative Compound B | 20 | 1200 |

This data highlights the compound's favorable pharmacokinetic properties, suggesting it could be further developed for clinical use .

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyrazole ring can interact with various receptors and proteins, modulating their function. These interactions can lead to the compound’s observed biological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazole Carboxamide Family

The following table summarizes key structural and functional differences between N-(4-aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide and related compounds:

Key Findings from Comparative Studies

Substituent Effects on Physicochemical Properties

- Melting Points: The presence of electron-withdrawing groups (e.g., chlorine in 4c) reduces melting points compared to electron-donating groups (e.g., methyl in 4b, m.p. 178°C) .

Pharmacokinetic Considerations

- Bioavailability : SR-144528’s bicyclic structure improves metabolic stability but may reduce oral bioavailability compared to simpler derivatives like the target compound .

- Synthetic Accessibility : The target compound’s straightforward synthesis (e.g., condensation reactions ) contrasts with complex routes for halogenated or sulfonamide-containing analogues .

Biological Activity

N-(4-aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as FN-1501, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and antifungal applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, which are characterized by their five-membered ring structure containing two nitrogen atoms. The specific substitution patterns on the pyrazole ring and the presence of an amine group significantly influence its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potent inhibitory effects on various cancer cell lines. For instance, FN-1501 has demonstrated significant inhibition of FLT3 and CDK kinases, which are critical in cell cycle regulation and proliferation in acute myeloid leukemia (AML).

| Biological Activity | Target | IC50 Value |

|---|---|---|

| FLT3 Inhibition | FLT3 | 0.008 μM |

| CDK2 Inhibition | CDK2 | Nanomolar range |

| CDK4 Inhibition | CDK4 | Nanomolar range |

| CDK6 Inhibition | CDK6 | Nanomolar range |

In xenograft models using MV4-11 cells, FN-1501 induced tumor regression at a dose of 15 mg/kg, outperforming standard treatments like cytarabine . These findings suggest that FN-1501 may serve as a promising candidate for AML therapy.

Antifungal Activity

Additionally, this compound has shown potential antifungal properties. A related compound, SCU2028 (N-[2-(3-chlorophenyl)amino]-phenyl-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide), was tested against Rhizoctonia solani, exhibiting an IC50 value of 7.48 mg/L. In field trials, it demonstrated control efficacy rates comparable to existing fungicides like thifluzamide .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

- Amino Group : The presence of the 4-amino group enhances binding affinity to target proteins involved in cancer progression.

- Methyl Substitution : The methyl group at position 1 of the pyrazole ring contributes to hydrophobic interactions that stabilize the compound within the active site of enzymes.

Study 1: Antiproliferative Effects in AML

In a study published in 2018, FN-1501 was evaluated for its antiproliferative effects on MV4-11 cells. The results indicated that treatment with FN-1501 led to a significant decrease in cell viability, correlating with reduced phosphorylation of retinoblastoma protein and activation of apoptotic pathways .

Study 2: Antifungal Efficacy Against R. solani

Field trials involving SCU2028 demonstrated its potential as a fungicide with efficacy rates improving over time. At a dosage of 200 g.a.i./ha, it achieved control efficacies of 42.30% and 68.10% on days 7 and 14 post-treatment, respectively .

Q & A

Q. What are the recommended synthetic routes for N-(4-aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide?

The synthesis typically involves multi-step reactions, including condensation and cyclization. A common approach involves coupling a pyrazole-3-carboxylic acid derivative with 4-aminophenylamine under peptide coupling conditions (e.g., using EDCI/HOBt). Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to prevent oxidation or hydrolysis of intermediates. Post-synthesis purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How can the structural identity and purity of this compound be validated?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy identifies hydrogen bonding interactions and tautomeric forms of the pyrazole carboxamide core. For example, the pyrazole ring protons typically appear as doublets in the δ 7.5–8.0 ppm range .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 283.12 for C₁₂H₁₃N₄O) .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition: Fluorescence-based assays targeting kinases or receptors (e.g., CDK2 inhibition, as seen in structurally related pyrazole carboxamides ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

- Core Modifications: Introduce substituents at the pyrazole C4 position to enhance steric bulk and improve target binding .

- Amino Group Functionalization: Replace the 4-aminophenyl group with electron-withdrawing groups (e.g., -CF₃) to modulate solubility and bioavailability .

- Bioisosteric Replacement: Substitute the carboxamide moiety with sulfonamide or urea groups to explore alternative binding interactions .

Q. What computational methods are effective for predicting target interactions?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to kinase domains (e.g., CDK2 ATP-binding pocket) .

- MD Simulations: GROMACS or AMBER for analyzing stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Modeling: Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration) to minimize discrepancies in cytotoxicity results .

- Metabolic Stability: Perform liver microsome assays to identify species-specific metabolism (e.g., human vs. murine CYP450 isoforms) .

- Off-Target Profiling: Use kinome-wide screening (e.g., KinomeScan) to confirm selectivity and rule out polypharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.